2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic chemical of significant interest due to its unique structure and potential applications in various scientific fields. It contains functional groups including furan, pyrrole, and triazole, suggesting diverse reactivity and interaction potential with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting with commercially available precursors. A common route includes the formation of a 1,2,4-triazole core, followed by the introduction of the furan and pyrrole rings through condensation reactions. The sulfanyl group is introduced via thiolation, and the trifluoromethylated phenyl group is added in the final steps.
Industrial Production Methods: While specific details on the industrial synthesis of this compound are proprietary, typical large-scale production might involve optimized conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions:
Oxidation: The furan and pyrrole rings are prone to oxidative processes under suitable conditions.
Reduction: The compound can be selectively reduced at the triazole ring to yield corresponding reduced derivatives.
Substitution: The presence of aromatic rings facilitates electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Oxidative reactions often use reagents like hydrogen peroxide or potassium permanganate. Reductive reactions might involve hydrogen gas or lithium aluminium hydride. Substitution reactions typically occur in the presence of strong acids or bases.
Major Products Formed: Major products vary depending on the specific conditions but might include hydroxylated or hydrogenated derivatives of the parent compound.
Scientific Research Applications
The compound is used in : The compound is used in: Chemistry: As a precursor in the synthesis of more complex molecules. Biology: Investigating its interactions with proteins and enzymes due to its multi-functional groups. Medicine: Potential therapeutic uses, such as in the development of new pharmaceuticals targeting specific pathways. Industry: Applications in material science for creating novel polymers with desired properties.
Mechanism of Action
The compound interacts primarily through its multi-functional groups, allowing it to bind selectively to target molecules. Its action mechanism often involves disrupting or modulating specific pathways within biological systems, though precise targets vary based on the application.
Comparison with Similar Compounds
2-{[5-(thiophen-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
2-{[5-(furan-2-yl)-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness: This compound's specific combination of furan, pyrrole, and triazole rings, along with the trifluoromethyl phenyl group, confers unique chemical properties and biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2S/c20-19(21,22)13-5-3-6-14(11-13)23-16(28)12-30-18-25-24-17(15-7-4-10-29-15)27(18)26-8-1-2-9-26/h1-11H,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVENCJDBLUXGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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